molecular formula C18H15F6N3O2S B2945467 N-(3,5-bis(trifluoromethyl)phenyl)-2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide CAS No. 898444-20-7

N-(3,5-bis(trifluoromethyl)phenyl)-2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

Cat. No.: B2945467
CAS No.: 898444-20-7
M. Wt: 451.39
InChI Key: VGZBXZLDMGRLDN-UHFFFAOYSA-N
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Description

N-(3,5-bis(trifluoromethyl)phenyl)-2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide: is a complex organic compound characterized by its unique structure, which includes trifluoromethyl groups and a hexahydroquinazolinone moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-bis(trifluoromethyl)phenyl)-2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide typically involves multiple steps:

    Formation of the Hexahydroquinazolinone Core: The initial step involves the synthesis of the hexahydroquinazolinone core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Thioacetamide Group:

    Attachment of the Trifluoromethylphenyl Group: The final step involves the attachment of the 3,5-bis(trifluoromethyl)phenyl group, typically through a coupling reaction using reagents such as palladium catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the hexahydroquinazolinone moiety, potentially converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thioacetamide group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Alkyl halides, acyl chlorides

Major Products

    Sulfoxides and Sulfones: Products of oxidation reactions

    Alcohols: Products of reduction reactions

    Substituted Derivatives: Products of nucleophilic substitution reactions

Scientific Research Applications

Chemistry

In chemistry, N-(3,5-bis(trifluoromethyl)phenyl)-2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its trifluoromethyl groups can enhance binding affinity and selectivity towards specific proteins or enzymes.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of specialty chemicals and advanced materials. Its unique properties may contribute to the performance of products in various applications.

Mechanism of Action

The mechanism of action of N-(3,5-bis(trifluoromethyl)phenyl)-2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide involves its interaction with specific molecular targets. The trifluoromethyl groups can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, it can interact with proteins or enzymes, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-bis(trifluoromethyl)phenyl)-2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide
  • N-(3,5-difluorophenyl)-2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide
  • N-(3,5-bis(trifluoromethyl)phenyl)-2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)propionamide

Uniqueness

The presence of trifluoromethyl groups in this compound distinguishes it from similar compounds. These groups can significantly influence the compound’s chemical and biological properties, such as increasing its metabolic stability and enhancing its binding affinity to target proteins.

Properties

IUPAC Name

N-[3,5-bis(trifluoromethyl)phenyl]-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F6N3O2S/c19-17(20,21)9-5-10(18(22,23)24)7-11(6-9)25-14(28)8-30-15-12-3-1-2-4-13(12)26-16(29)27-15/h5-7H,1-4,8H2,(H,25,28)(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGZBXZLDMGRLDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=O)N2)SCC(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F6N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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